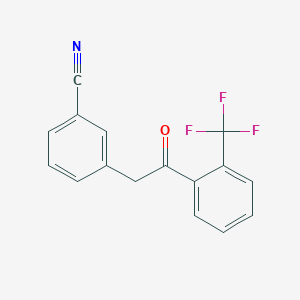

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

Übersicht

Beschreibung

2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-cyanophenylboronic acid and 2’-trifluoromethylacetophenone.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 2’-trifluoromethylacetophenone. This reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the cyanophenyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the cyanophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

- Oxidation: Converts to carboxylic acids using agents like potassium permanganate.

- Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Substitution Reactions: It can participate in nucleophilic substitutions with diverse reagents.

Biology

Research indicates potential biological activities , particularly in cancer research. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation, suggesting anti-cancer properties.

Case Study:

A study demonstrated that this compound effectively inhibited the growth of certain cancer cell lines, showcasing its potential as a lead compound for drug development .

Medicine

In medicinal chemistry, this compound is explored as a candidate for new pharmaceuticals targeting various diseases. Its mechanism of action often involves interaction with molecular targets that regulate cell growth and apoptosis.

Clinical Applications:

- Investigated for treating gastric disorders such as peptic ulcers and gastritis due to its inhibitory effects on specific enzymes .

- Ongoing research aims to evaluate its efficacy in treating other conditions related to cellular proliferation .

Industry

The compound finds utility in the production of advanced materials with specific properties:

- Agrochemicals: Used in the synthesis of herbicides and insecticides due to its biological activity.

- Materials Science: Employed in developing materials with high thermal stability and resistance to chemical degradation.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | High yields achieved through optimized synthetic methods |

| Biology | Anti-cancer research | Inhibits kinase activity leading to reduced tumor growth |

| Medicine | Pharmaceutical development | Potential treatment for gastric disorders |

| Industry | Agrochemical production | Effective as a precursor for insecticides |

Wirkmechanismus

The mechanism of action of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyanophenyl group may contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone: Similar structure but with the cyanophenyl group in the para position.

2-(3-Cyanophenyl)-2’-methylacetophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-(3-Cyanophenyl)-2’-chloromethylacetophenone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone is unique due to the presence of both the cyanophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyanophenyl group contributes to its reactivity and potential biological activity.

Biologische Aktivität

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone (CAS No. 898784-51-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives known for their diverse therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethyl group and a cyanophenyl moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is C16H12F3N, indicating the presence of three fluorine atoms, which can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and inflammation.

- Inhibition of Enzymes : Studies suggest that this compound may inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

- Cell Signaling Pathways : It may modulate signaling pathways such as the MAPK/ERK pathway, which is critical in regulating cell division and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Anticancer Activity : A study evaluated the compound's efficacy against a panel of 60 cancer cell lines. Results indicated significant antiproliferative activity, particularly against melanoma cells (MDA-MB-435), where it demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin .

- Antimicrobial Properties : In vitro studies have shown that this compound possesses activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Inflammatory Response Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines in macrophage models, which could be beneficial in treating chronic inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. The introduction of additional functional groups has been shown to improve selectivity and potency against specific targets.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the phenyl ring significantly affect the compound's binding affinity to target proteins .

- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound exhibits promising therapeutic effects, high concentrations may lead to cytotoxicity in non-target cells, necessitating further pharmacokinetic studies .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSBWRNQQOHIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642334 | |

| Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-51-5 | |

| Record name | 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.